molecular formula C11H14ClN3O2 B14859121 4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine

4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B14859121
M. Wt: 255.70 g/mol
InChI Key: CYQHGAUXZLNUSX-UHFFFAOYSA-N
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Description

4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole ring, which is further substituted with a chloro and cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the morpholine and pyrazole rings, along with the chloro and cyclopropyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H14ClN3O2/c12-8-9(7-1-2-7)13-14-10(8)11(16)15-3-5-17-6-4-15/h7H,1-6H2,(H,13,14)

InChI Key

CYQHGAUXZLNUSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)N3CCOCC3)Cl

Origin of Product

United States

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